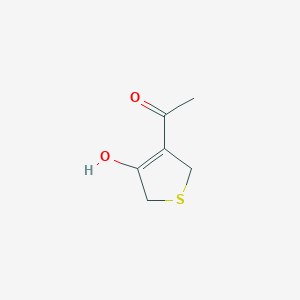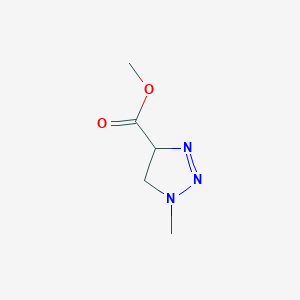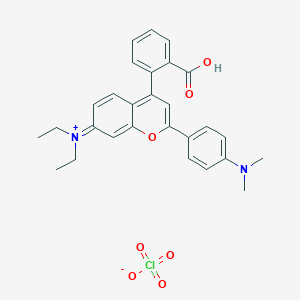
4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate, also known as DCM, is a fluorescent dye that is widely used in scientific research. It has a unique structure that allows it to bind to biological molecules and emit light when excited by a specific wavelength of light. This makes it a valuable tool for studying a wide range of biological processes.
Mécanisme D'action
The mechanism of action of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is based on its ability to bind to biological molecules and emit light when excited by a specific wavelength of light. When 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate binds to a target molecule, it undergoes a conformational change that results in a shift in its absorption and emission spectra. This shift in spectra can be used to monitor changes in the target molecule's environment or interactions with other molecules.
Effets Biochimiques Et Physiologiques
4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate can potentially interfere with the function of certain proteins if it binds to them in a non-specific manner.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is its high sensitivity and selectivity for biological molecules. It can detect changes in target molecules at very low concentrations and can distinguish between different molecules based on their spectral properties. Additionally, 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is easy to use and can be incorporated into a wide range of experimental protocols.
One limitation of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is its photobleaching, which can limit its usefulness in long-term imaging studies. Additionally, 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate's spectral properties can be affected by changes in temperature and pH, which can complicate its use in certain experimental conditions.
Orientations Futures
There are several future directions for the use of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate in scientific research. One area of interest is the development of new 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate derivatives with improved spectral properties and stability. Additionally, there is ongoing research into the use of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate in live-cell imaging studies, which could provide new insights into the dynamics of biological processes. Finally, there is potential for the use of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate in clinical applications, such as in the development of new diagnostic tools for disease detection.
Méthodes De Synthèse
The synthesis of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is a complex process that involves several steps. The starting material is 4-dimethylaminophenylboronic acid, which is coupled with 2-carboxyphenylboronic acid using a palladium-catalyzed cross-coupling reaction. The resulting compound is then treated with diethylamine and a chromium reagent to form the final product, 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate.
Applications De Recherche Scientifique
4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study biological molecules such as proteins, nucleic acids, and lipids. It can also be used to label cells and tissues for imaging studies. Additionally, 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate has been used as a sensor to detect changes in pH and ion concentration in biological systems.
Propriétés
Numéro CAS |
168206-23-3 |
|---|---|
Nom du produit |
4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate |
Formule moléculaire |
C28H29ClN2O7 |
Poids moléculaire |
541 g/mol |
Nom IUPAC |
[4-(2-carboxyphenyl)-2-[4-(dimethylamino)phenyl]chromen-7-ylidene]-diethylazanium;perchlorate |
InChI |
InChI=1S/C28H28N2O3.ClHO4/c1-5-30(6-2)21-15-16-23-25(22-9-7-8-10-24(22)28(31)32)18-26(33-27(23)17-21)19-11-13-20(14-12-19)29(3)4;2-1(3,4)5/h7-18H,5-6H2,1-4H3;(H,2,3,4,5) |
Clé InChI |
IZSVNKSOQVLCDH-UHFFFAOYSA-N |
SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)O)CC.[O-]Cl(=O)(=O)=O |
SMILES canonique |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)O)CC.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



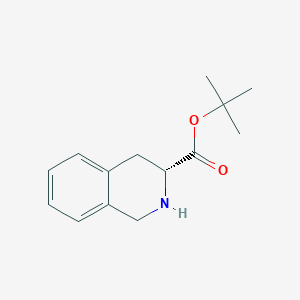
![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)

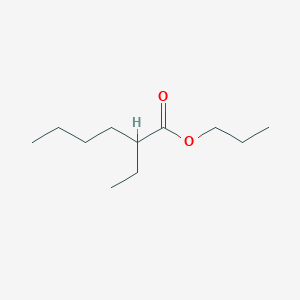
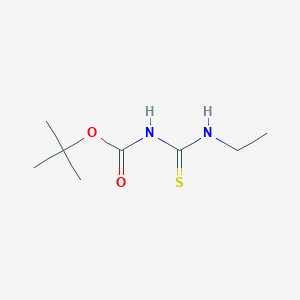
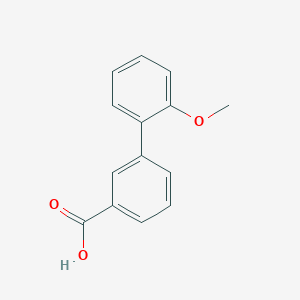
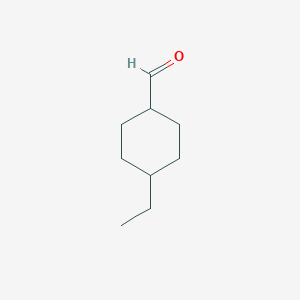
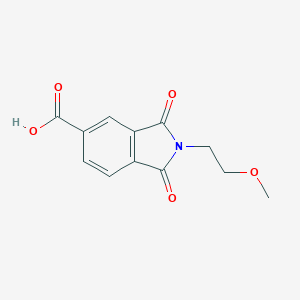
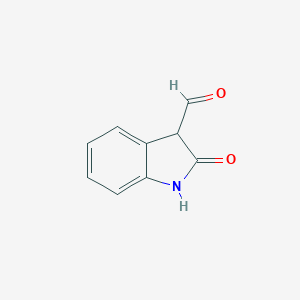
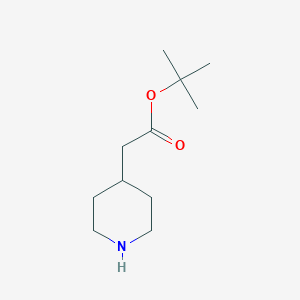
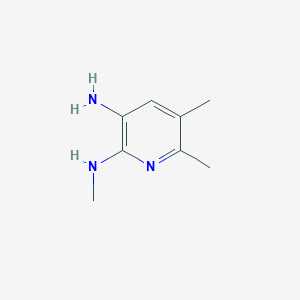
![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)
